molecular formula C9H10N2O2 B12868170 4-Ethoxybenzo[d]oxazol-2-amine

4-Ethoxybenzo[d]oxazol-2-amine

Cat. No.: B12868170
M. Wt: 178.19 g/mol
InChI Key: HVHFJTMXABSQHZ-UHFFFAOYSA-N
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Description

4-Ethoxybenzo[d]oxazol-2-amine is a heterocyclic compound featuring a benzo[d]oxazole core substituted with an ethoxy group at position 4 and an amine group at position 2. Benzo[d]oxazol-2-amine derivatives are of significant interest due to their diverse biological activities, including anthelmintic , anti-inflammatory , and enzyme inhibitory properties .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

4-ethoxy-1,3-benzoxazol-2-amine

InChI

InChI=1S/C9H10N2O2/c1-2-12-6-4-3-5-7-8(6)11-9(10)13-7/h3-5H,2H2,1H3,(H2,10,11)

InChI Key

HVHFJTMXABSQHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1N=C(O2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxybenzo[d]oxazol-2-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a one-pot synthesis method using acetic acid as an electrolyte under electrochemical conditions has been reported. This method is advantageous due to its cleaner reaction pattern, minimal impurity formation, and high atom economy .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable and robust processes. The electrochemical method mentioned above is particularly suitable for industrial applications due to its scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxybenzo[d]oxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted oxazole derivatives .

Scientific Research Applications

4-Ethoxybenzo[d]oxazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: It serves as an intermediate for the synthesis of new chemical entities.

    Biology: It exhibits various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is used in the development of pharmaceutical agents due to its potential therapeutic effects.

    Industry: It is utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 4-Ethoxybenzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to up-regulate the metabolism of purine and pyrimidine while down-regulating sphingolipid metabolism. This compound may also interact with various enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Ethoxybenzo[d]oxazol-2-amine with structurally and functionally related compounds, focusing on synthetic methods , physicochemical properties , and biological activities .

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Melting Point (°C) Yield (%) Key Properties/Activities
This compound 4-OCH₂CH₃, 2-NH₂ N/A* N/A* Inferred: Enhanced lipophilicity
6-Chlorobenzo[d]oxazol-2-amine 6-Cl, 2-NH₂ N/A (浅棕色固体) 68 Moderate cytotoxicity
N-Methylbenzo[d]oxazol-2-amine 2-NHCH₃ N/A N/A Anthelmintic activity (EC₅₀ = 12.5 μM)
5-Nitrobenzo[d]oxazol-2-amine 5-NO₂, 2-NH₂ N/A (棕色固体) 48 Electron-withdrawing effects
N-Phenylbenzo[d]oxazol-2-amine 2-NHPh 120–122 45–74 Structural analog for SAR studies

*Note: Experimental data for this compound are extrapolated from analogs.

Key Observations:

Substituent Effects on Bioactivity: N-Methylbenzo[d]oxazol-2-amine exhibits potent anthelmintic activity with low cytotoxicity, attributed to the electron-donating methyl group enhancing metabolic stability . 6-Chloro and 5-Nitro derivatives show reduced bioactivity in some contexts, likely due to electron-withdrawing effects altering charge distribution . The ethoxy group in this compound may improve membrane permeability compared to polar substituents (e.g., -NO₂ or -Cl) .

Synthetic Methods :

  • Benzo[d]oxazol-2-amine derivatives are typically synthesized via one-pot oxidation-cyanation of amines using reagents like NCS and Zn(CN)₂ .
  • N-Alkyl/aryl derivatives (e.g., N-methyl or N-phenyl) are prepared via alkylation or coupling reactions under microwave or reflux conditions .

Structural-Activity Relationships (SAR): Position of Substitution: Activity varies significantly with substituent position. For example, 6-substituted derivatives (e.g., 6-Cl) show different binding affinities compared to 4-substituted analogs . Heteroatom Replacement: Replacing the oxazole oxygen with sulfur (e.g., benzo[d]thiazol-2-amine) abolishes pqs inhibitory activity in Pseudomonas aeruginosa, highlighting the critical role of the oxazole ring .

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